N-[(4-methoxyphenyl)methyl]-N-methyl-2-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)acetamide
Description
N-[(4-methoxyphenyl)methyl]-N-methyl-2-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazepane ring, which is a seven-membered ring containing sulfur and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-14-10-19(8-9-24(21,22)13-14)12-17(20)18(2)11-15-4-6-16(23-3)7-5-15/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDPZVNLELTODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)(=O)C1)CC(=O)N(C)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N-methyl-2-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiazepane intermediate with 4-methoxybenzyl chloride in the presence of a base to form the desired product.
Acetylation: The final step involves the acetylation of the intermediate to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N-methyl-2-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N-methyl-2-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-methyl-2-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-N-methyl-2-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)acetamide: shares structural similarities with other thiazepane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties compared to other thiazepane derivatives.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
